4-Ethyl-7-fluoro-2,3-dihydroinden-1-one
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Overview
Description
4-Ethyl-7-fluoro-2,3-dihydroinden-1-one is an organic compound with the molecular formula C11H11FO. It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentane ring with a ketone group at the 1-position. The presence of an ethyl group at the 4-position and a fluorine atom at the 7-position makes this compound unique and interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-7-fluoro-2,3-dihydroinden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-ethyl-2-fluorobenzaldehyde and cyclopentanone, the compound can be synthesized via an aldol condensation followed by cyclization and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-7-fluoro-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indenones with various functional groups.
Scientific Research Applications
4-Ethyl-7-fluoro-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-7-fluoro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2,3-dihydroinden-1-one: Lacks the ethyl group at the 4-position.
4-Fluoro-7-hydroxy-2,3-dihydroinden-1-one: Contains a hydroxyl group instead of an ethyl group.
7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine: Contains additional methyl and amine groups.
Uniqueness
4-Ethyl-7-fluoro-2,3-dihydroinden-1-one is unique due to the presence of both an ethyl group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H11FO |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
4-ethyl-7-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5H,2,4,6H2,1H3 |
InChI Key |
YOBHLGLPSDMJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCC(=O)C2=C(C=C1)F |
Origin of Product |
United States |
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